molecular formula C14H13BrN4O B2476557 (E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide CAS No. 306302-22-7

(E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2476557
CAS RN: 306302-22-7
M. Wt: 333.189
InChI Key: QAXBTXVTMSBTGH-LZYBPNLTSA-N
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Description

The compound “(E)-N’-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide” belongs to a class of organic compounds known as hydrazides . These compounds contain a hydrazide group, which consists of a hydrazine functional group (NH2-NH2) where one of the hydrogen atoms is replaced by a carbonyl group (C=O) . The presence of the bromobenzylidene group suggests that this compound may have interesting chemical properties, such as the ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name. It likely has a planar geometry around the azomethine (C=N) bond due to the resonance stabilization provided by the adjacent carbonyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine atom on the benzylidene ring can act as a good leaving group, making it susceptible to nucleophilic substitution reactions . The carbonyl group in the carbohydrazide moiety can undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its functional groups. For instance, the presence of a bromine atom could increase its molecular weight and possibly its boiling and melting points . The polar nature of the carbonyl group and the potential for hydrogen bonding in the hydrazide group could make this compound soluble in polar solvents .

Scientific Research Applications

Synthetic Methodologies and Biological Applications

Synthetic Procedures and Heterocyclic Chemistry : Research emphasizes the development of new synthetic procedures for creating biologically active benzazoles, including pyrazole derivatives. These compounds exhibit diverse biological activities, making them significant in medicinal chemistry. Synthetic strategies often involve modifications to enhance their pharmacological profiles, highlighting their potential as therapeutic agents (M. Rosales-Hernández et al., 2022; A. M. Dar & Shamsuzzaman, 2015).

Bioactive Pyrazole Derivatives : The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has been highlighted for its efficiency in producing molecules with antibacterial, anticancer, and antifungal activities. This approach underscores the versatility of pyrazole scaffolds in drug discovery (Diana Becerra et al., 2022).

Pyrazolines in Therapeutics : Various pyrazoline derivatives are explored for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The research aims at understanding these compounds' mechanisms of action to harness their therapeutic potential more effectively (M. Shaaban et al., 2012).

Anticancer Agents and Pyrazoline : The study of pyrazoline derivatives extends into their use as anticancer agents. New synthetic methods have been developed to enhance their biological effects, showcasing the significant role of pyrazoline compounds in developing new anticancer drugs (Pushkar Kumar Ray et al., 2022).

Future Directions

The study of hydrazide derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine .

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBTXVTMSBTGH-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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